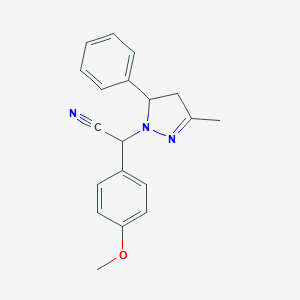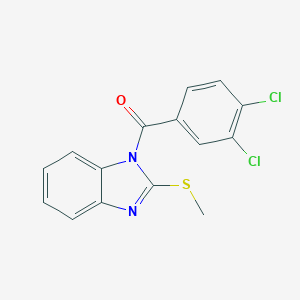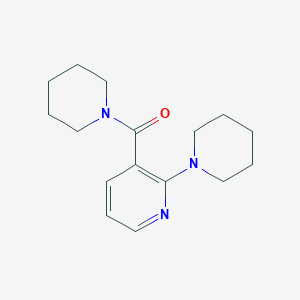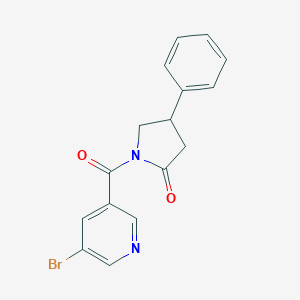
1-(2-Fluorobenzoyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzoyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. It is commonly known as FUB-PB-22 and is a synthetic cannabinoid. FUB-PB-22 is a designer drug that is often used for research purposes. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana.
Mechanism of Action
FUB-PB-22 acts as an agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of FUB-PB-22, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
FUB-PB-22 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. FUB-PB-22 has also been shown to have neurotoxic effects, leading to cell death in certain parts of the brain. Additionally, FUB-PB-22 has been shown to have immunomodulatory effects, leading to changes in the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using FUB-PB-22 in lab experiments is its potency. It is a highly potent agonist of the CB1 and CB2 receptors, making it useful for studying the effects of cannabinoids on the central nervous system. However, one limitation of using FUB-PB-22 is its toxicity. It has been shown to have neurotoxic effects and can cause cell death in certain parts of the brain. Additionally, FUB-PB-22 is a designer drug and is not approved for human consumption, making it difficult to study its effects in humans.
Future Directions
There are several future directions for research on FUB-PB-22. One area of research is the development of new synthetic cannabinoids based on the structure of FUB-PB-22. These compounds could be used to study the effects of cannabinoids on the central nervous system and could have potential therapeutic applications. Additionally, future research could focus on the neurotoxic effects of FUB-PB-22 and ways to mitigate these effects. Finally, research could focus on the immunomodulatory effects of FUB-PB-22 and their potential therapeutic applications.
Synthesis Methods
The synthesis of FUB-PB-22 involves the reaction of 2-fluorobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of FUB-PB-22 is typically around 60%.
Scientific Research Applications
FUB-PB-22 is used for research purposes in the field of cannabinoid pharmacology. It is often used as a reference compound for the development of new synthetic cannabinoids. FUB-PB-22 is also used to study the mechanism of action of cannabinoids and their effects on the central nervous system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana.
properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.2 g/mol |
IUPAC Name |
1-(2-fluorobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10FNO2/c12-9-5-2-1-4-8(9)11(15)13-7-3-6-10(13)14/h1-2,4-5H,3,6-7H2 |
InChI Key |
DJKUNEIJCREBMA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)

![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)




![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)

![N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B258862.png)
![Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate](/img/structure/B258865.png)

![[4-(7-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B258870.png)